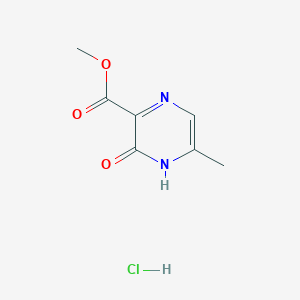
Methyl 5-methyl-3-oxo-3,4-dihydropyrazine-2-carboxylate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 5-methyl-3-oxo-3,4-dihydropyrazine-2-carboxylate hydrochloride, also known as MDPH, is a chemical compound that has been widely studied for its potential applications in various fields of science. This compound is a pyrazine derivative that has been synthesized using various methods.
作用機序
The mechanism of action of Methyl 5-methyl-3-oxo-3,4-dihydropyrazine-2-carboxylate hydrochloride is not fully understood, but it has been reported to act as an antioxidant and anti-inflammatory agent. It has also been reported to modulate the activity of various enzymes and receptors in the body, including acetylcholinesterase and dopamine receptors.
Biochemical and Physiological Effects:
Methyl 5-methyl-3-oxo-3,4-dihydropyrazine-2-carboxylate hydrochloride has been reported to exhibit various biochemical and physiological effects, including the inhibition of acetylcholinesterase activity, the modulation of dopamine receptor activity, and the reduction of oxidative stress. It has also been reported to exhibit neuroprotective effects and to improve cognitive function in animal models of neurodegenerative diseases.
実験室実験の利点と制限
Methyl 5-methyl-3-oxo-3,4-dihydropyrazine-2-carboxylate hydrochloride has several advantages for lab experiments, including its low toxicity and its ability to easily cross the blood-brain barrier. However, it also has some limitations, including its low solubility in water and its potential to interact with other compounds in the body.
将来の方向性
There are several future directions for the study of Methyl 5-methyl-3-oxo-3,4-dihydropyrazine-2-carboxylate hydrochloride, including the investigation of its potential applications in the treatment of neurodegenerative diseases, the development of more efficient synthesis methods, and the study of its potential interactions with other compounds in the body. Additionally, further studies are needed to fully understand the mechanism of action of Methyl 5-methyl-3-oxo-3,4-dihydropyrazine-2-carboxylate hydrochloride and its potential side effects.
Conclusion:
In conclusion, Methyl 5-methyl-3-oxo-3,4-dihydropyrazine-2-carboxylate hydrochloride is a pyrazine derivative that has been widely studied for its potential applications in various fields of science. It has been synthesized using various methods and has been reported to exhibit anti-inflammatory, antioxidant, and neuroprotective activities. While there are some limitations to its use in lab experiments, Methyl 5-methyl-3-oxo-3,4-dihydropyrazine-2-carboxylate hydrochloride has several advantages and has the potential to be a valuable tool in scientific research. Further studies are needed to fully understand its mechanism of action and its potential applications in the treatment of neurodegenerative diseases.
合成法
Methyl 5-methyl-3-oxo-3,4-dihydropyrazine-2-carboxylate hydrochloride can be synthesized using various methods, including the reaction of 2,3-dimethylpyrazine with ethyl oxalate, followed by the reaction with methyl iodide and hydrochloric acid. Another method involves the reaction of 2,3-dimethylpyrazine with ethyl acetoacetate, followed by the reaction with methyl iodide and hydrochloric acid. These methods have been reported in the literature and have been used to synthesize Methyl 5-methyl-3-oxo-3,4-dihydropyrazine-2-carboxylate hydrochloride for scientific research applications.
科学的研究の応用
Methyl 5-methyl-3-oxo-3,4-dihydropyrazine-2-carboxylate hydrochloride has been studied for its potential applications in various fields of science, including medicinal chemistry, pharmacology, and biochemistry. This compound has been reported to exhibit anti-inflammatory, antioxidant, and neuroprotective activities. It has also been studied for its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
methyl 6-methyl-2-oxo-1H-pyrazine-3-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3.ClH/c1-4-3-8-5(6(10)9-4)7(11)12-2;/h3H,1-2H3,(H,9,10);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLMOWQVHSZVSHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C(=O)N1)C(=O)OC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-methyl-3-oxo-3,4-dihydropyrazine-2-carboxylate hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

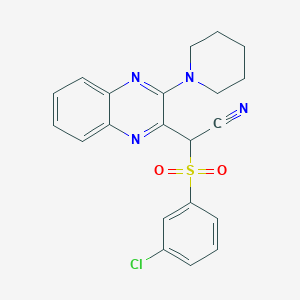
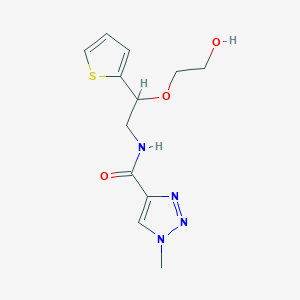
![[2-[3-(Furan-2-yl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl] 2-formylbenzoate](/img/structure/B2773490.png)
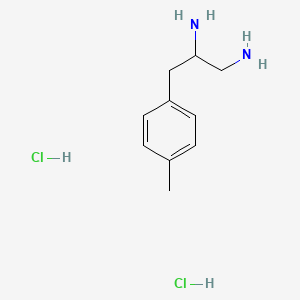
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(4-methoxyphenyl)ethanesulfonamide](/img/structure/B2773494.png)

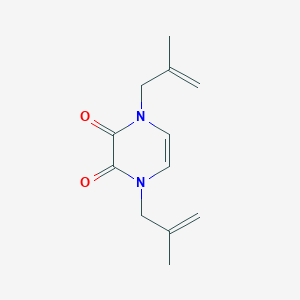
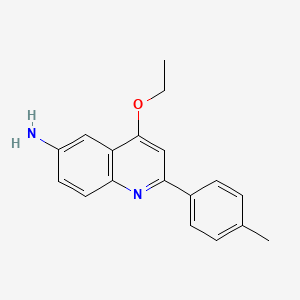
![N-(4-chlorophenyl)-2-[5-(4-methylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B2773502.png)
![5-[(2-Chloroprop-2-en-1-yl)(cyano)amino]-2-fluorobenzonitrile](/img/structure/B2773504.png)
![1-[4-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]-3,3-diphenylpropan-1-one](/img/structure/B2773505.png)
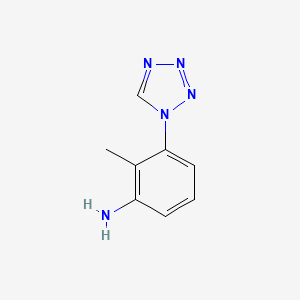

![6-ethyl 3-methyl 2-(benzo[d]thiazole-6-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2773510.png)